molecular formula C13H15NO2 B8598034 Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate CAS No. 80622-04-4

Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate

Cat. No.: B8598034
CAS No.: 80622-04-4
M. Wt: 217.26 g/mol
InChI Key: RXAZIMNLOMKFHA-UHFFFAOYSA-N
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Description

Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

80622-04-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 1-(benzylideneamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H15NO2/c1-2-16-12(15)13(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

RXAZIMNLOMKFHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)N=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.2 g (1.05 moles) of sodium hydride are added a little at a time under nitrogen to 100 g (0.523 mole) of N-benzylideneglycine ethyl ester and 45.1 ml (0.523 mole) of 1,2-dibromoethane in 500 ml of dry diethyl ether and 170 ml of dry dimethylsulfoxide, so that the well-stirred mixture remains at from 20° to 30° C. The mixture is stirred at room temperature overnight and filtered, and 1 l of water is added to the filtrate. The ethereal phase is separated off, washed with twice 200 ml of water, dried over sodium sulfate and evaporated under reduced pressure to give 80 g (70%) of ethyl N-benzylidene-1-aminocyclopropanecarboxylate as an oil.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
45.1 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

260 g (2.3 moles) of potassium tert.-butylate are added a little at a time to 200 g (1.05 moles) of N-benzylideneglycine ethyl ester and 90.5 ml (1.05 moles) of 1,2-dibromoethane in 900 ml of dry diethyl ether and 300 l of dry dimethylsulfoxide, so that the well-stirred mixture remains at from 25° to 35° C. The mixture is stirred at room temperature overnight and excess base is then neutralized by addition of 4N hydrochloric acid. The mixture is diluted with 1.5 l of water and the ethereal phase is separated off, washed with twice 300 ml of water, dried with sodium sulfate and evaporated to give 155 g (68%) of ethyl N-benzylidene-1-aminocyclopropanecarboxylate as an oil.
[Compound]
Name
potassium tert.-butylate
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
90.5 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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